molecular formula C16H15BrClN3O2 B2441108 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone CAS No. 303987-85-1

4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No.: B2441108
CAS No.: 303987-85-1
M. Wt: 396.67
InChI Key: JERXRHLAMRQRHX-UHFFFAOYSA-N
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Description

4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a complex organic compound with the molecular formula C16H15BrClN3O2. This compound is notable for its unique structure, which includes a bromine atom, a chlorophenyl group, and a pyrrolidinyl group attached to a pyridazinone core. It has a molecular weight of approximately 396.67 g/mol .

Properties

IUPAC Name

4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O2/c17-15-13(20-7-1-2-8-20)9-19-21(16(15)23)10-14(22)11-3-5-12(18)6-4-11/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERXRHLAMRQRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
  • 4-Chloro-2-[2-(4-bromophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
  • 4-Bromo-2-[2-(4-fluorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Biological Activity

4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. This article compiles and analyzes diverse research findings on the biological activity of this compound, highlighting its pharmacological significance.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₃H₁₄BrClN₂O₂
  • Molecular Weight : 343.62 g/mol

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including the target compound, exhibit significant antimicrobial properties. A study focused on various pyridazinone derivatives demonstrated that compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, particularly E. coli and Staphylococcus aureus .

CompoundActivity AgainstReference
This compoundE. coli, S. aureus
Other PyridazinonesVarious bacterial strains

Cytotoxic Effects

The cytotoxicity of this compound was evaluated using L929 fibroblast cells. The compound demonstrated selective cytotoxicity at higher concentrations, with significant cell death observed at doses above 50 µM . This suggests a potential therapeutic window for further investigation.

Concentration (µM)Cell Viability (%)
1090
5060
10020

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The most potent derivatives exhibited IC₅₀ values in the low micromolar range, indicating strong inhibitory activity .

Enzyme TypeIC₅₀ (µM)Reference
MAO-A0.039
MAO-B0.013

Case Studies

  • Antibacterial Study : A synthesis study reported that compounds similar to the target molecule were tested against a panel of bacterial strains, revealing promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In a cytotoxicity study involving L929 cells, the compound showed dose-dependent effects, with significant cytotoxicity at concentrations above 50 µM, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition Research : A detailed analysis of enzyme inhibition revealed that modifications to the pyridazinone structure significantly influenced MAO inhibitory activity, highlighting the importance of structural features in pharmacological efficacy .

Q & A

Q. What are the standard synthetic routes for 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone?

The synthesis typically involves multi-step reactions starting with functionalization of the pyridazinone core. Key steps include bromination at the 4-position, introduction of the 2-(4-chlorophenyl)-2-oxoethyl moiety via alkylation, and substitution at the 5-position with pyrrolidine. Temperature control (e.g., 60–80°C for alkylation) and solvent selection (polar aprotic solvents like DMF) are critical for intermediate stability . Monitoring via thin-layer chromatography (TLC) and NMR spectroscopy ensures reaction progression .

Q. Which spectroscopic techniques are routinely used to confirm the structure of this compound?

  • Single-crystal X-ray diffraction provides unambiguous confirmation of the 3D structure, particularly for resolving regiochemistry of substituents .
  • ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidinyl protons at δ 2.5–3.0 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotope patterns .

Q. What biological activities have been reported for this compound?

Pyridazinone derivatives exhibit diverse activities, including kinase inhibition and antimicrobial effects. Structural analogs with chlorophenyl and pyrrolidinyl groups show moderate activity in in vitro enzyme assays (e.g., IC₅₀ values in the µM range) . Specific activities depend on substitution patterns; for example, bromine enhances electrophilic reactivity, potentially improving target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Temperature modulation : Lower temperatures (e.g., 0–5°C) during bromination reduce side-product formation .
  • pH control : Maintaining mildly basic conditions (pH 8–9) during alkylation minimizes hydrolysis of the oxoethyl group .
  • Catalyst screening : Palladium-based catalysts enhance coupling efficiency in heterocyclic substitutions .

Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

CompoundStructural VariationBiological Activity
2-(2-Chlorobenzyl)-6-styryl-pyridazinoneStyryl group at position 6Enhanced antiproliferative activity
6-Styryl-4,5-dihydro-3(2H)-pyridazinoneLack of bromineReduced kinase inhibition
Key trends: Bromine and chlorophenyl groups correlate with improved target affinity, while pyrrolidinyl enhances solubility .

Q. What experimental designs are suitable for evaluating biological activity in multi-parameter assays?

Adopt a split-plot design to account for variables like concentration gradients, incubation times, and cell lines. For example:

  • Main plots : Compound concentrations (e.g., 1 nM–100 µM).
  • Subplots : Cell types (e.g., cancer vs. normal).
  • Replicates : 4–6 replicates to ensure statistical robustness .

Q. How can contradictions in biological activity data across studies be resolved?

  • Meta-analysis : Compare datasets using standardized metrics (e.g., normalized IC₅₀ values).
  • Control experiments : Verify assay conditions (e.g., ATP concentration in kinase assays) to identify protocol-driven discrepancies .
  • Structural validation : Re-analyze compound purity via HPLC-MS to rule out degradation artifacts .

Q. What advanced analytical strategies address purity challenges in this compound?

  • LC-MS/MS detects trace impurities (e.g., dehalogenated byproducts) at ppm levels .
  • Dynamic light scattering (DLS) identifies colloidal aggregates that may skew bioactivity results .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish storage guidelines .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use the SMILES string (BrC1=NN(C(=O)C1)C(CCl)=O) to model binding to kinase ATP pockets (e.g., PDB: 4ZUD) .
  • MD simulations : Assess pyrrolidinyl flexibility and its impact on binding kinetics .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Lyophilization : Store in inert atmospheres (argon) to prevent bromine loss.
  • Antioxidant additives : 0.1% BHT in DMSO solutions reduces radical-mediated degradation .

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